Cas no 214759-22-5 ((5-chlorothiophen-2-yl)methanamine)
(5-chlorothiophen-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (5-CHLOROTHIEN-2-YL)METHYLAMINE
- (5-Chlorothiophen-2-yl)methanamine
- 2-Aminomethyl-5-chlorothiophene
- 2-Thiophenemethanamine,5-chloro-
- (5-CHLORO-2-THIENYL)METHANAMINE
- (5-chlorothiophen-2-ylmethyl)amine
- 1-(5-chloro-2-thienyl)methanamine
- 2-THIOPHENEMETHANAMINE,5-CHLORO
- 5-chloro-2-thiophenemethanamine
- C-(5-Chlor-[2]thienyl)-methylamin
- C-(5-chloro-[2]thienyl)-methylamine
- C-(5-Chloro-thiophen-2-yl)-methylamine
- PB22134
- DTXSID00466046
- P19111
- FT-0650958
- SCHEMBL353636
- BB 0254281
- MFCD08234648
- EN300-57774
- CS-0433217
- (5-chloro-2-thienyl)methylamine
- 2-THIOPHENEMETHANAMINE, 5-CHLORO-
- 214759-22-5
- AKOS000195943
- QEEXZSPDLPRZEX-UHFFFAOYSA-N
- BS-12841
- DB-005515
- 1-(5-CHLOROTHIOPHEN-2-YL)METHANAMINE
- (5-chlorothiophen-2-yl)methanamine
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- MDL: MFCD08234648
- Inchi: 1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
- InChI Key: QEEXZSPDLPRZEX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CN)S1
Computed Properties
- Exact Mass: 146.99100
- Monoisotopic Mass: 146.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 54.3Ų
Experimental Properties
- Density: 1.331±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 76-79 ºC (3 Torr)
- Flash Point: 81.1±23.2 ºC,
- Refractive Index: 1.5630 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (2.5 g/l) (25 º C),
- PSA: 54.26000
- LogP: 2.56050
(5-chlorothiophen-2-yl)methanamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-chlorothiophen-2-yl)methanamine Pricemore >>
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¥2844.0 | 2024-04-22 |
(5-chlorothiophen-2-yl)methanamine Suppliers
(5-chlorothiophen-2-yl)methanamine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on (5-chlorothiophen-2-yl)methanamine
The Comprehensive Overview of (5-Chlorothiophen-2-yl)Methanamine (CAS No. 214759-22-5)
(5-Chlorothiophen-2-yl)methanamine, also known as 5-chlorothiophene-2-methanamine, is a compound with the CAS registry number 214759-22-5. This compound belongs to the class of organosulfur compounds, specifically thiophenes substituted with a chlorine atom and an amine group. The structure of this compound consists of a thiophene ring, where the sulfur atom is at position 1, a chlorine substituent at position 5, and an amino group attached to the methyl group at position 2. This unique structure makes it a valuable molecule in various chemical and pharmaceutical applications.
The synthesis of (5-chlorothiophen-2-yl)methanamine typically involves multi-step processes, including nucleophilic substitution, oxidation, and reduction reactions. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for the preparation of such compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity. These methods are particularly advantageous in the context of drug discovery and development, where scalability and reproducibility are critical.
In terms of physical properties, (5-chlorothiophen-2-yl)methanamine is a crystalline solid with a melting point of approximately 180°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been studied extensively, making it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits moderate stability under standard storage conditions but may degrade under harsh conditions such as prolonged exposure to light or strong oxidizing agents.
The chemical properties of (5-chlorothiophen-2-yl)methanamine are influenced by the electron-withdrawing effects of the chlorine substituent and the nucleophilic nature of the amine group. These properties make it a versatile building block in organic synthesis. For example, the amine group can act as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions, enabling the construction of complex molecular architectures. Additionally, the thiophene ring can participate in π–π interactions, which are crucial in supramolecular chemistry and materials science.
Recent studies have highlighted the potential applications of (5-chlorothiophen-2-yl)methanamine in medicinal chemistry. The compound has been investigated as a lead molecule for designing inhibitors against various enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against histone deacetylases (HDACs), which are key targets in epigenetic therapy. Furthermore, its ability to modulate ion channels has made it a candidate for developing drugs targeting cardiovascular diseases.
In materials science, (5-chlorothiophen-2-yl)methanamine has been explored as a precursor for synthesizing conductive polymers and organic semiconductors. The thiophene moiety is known for its excellent electronic properties, making it a valuable component in applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in polymer chemistry have enabled the incorporation of this compound into polymeric materials with tailored electronic properties, paving the way for next-generation electronic devices.
The environmental impact of (5-chlorothiophen-2-yl)methanamine has also been a subject of recent research. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, its persistence in aquatic environments remains a concern, particularly in regions with limited wastewater treatment infrastructure. Efforts are underway to develop eco-friendly synthesis routes and disposal methods to mitigate its environmental footprint.
In conclusion, (5-chlorothiophen-2-yl)methanamine (CAS No. 214759-22-5) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure endows it with valuable chemical properties that make it an attractive target for both academic research and industrial development. As new synthetic methods emerge and its biological activities continue to be elucidated, this compound is poised to play an increasingly important role in advancing modern science and technology.
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